2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Description
Coordination Chemistry
It serves as a ligand in metal complexes, forming stable coordination spheres through:
Biological Activity
Pyrazole-acetamide derivatives exhibit diverse bioactivities, including:
- Antibacterial Properties : Metal complexes of related ligands show enhanced activity against E. coli and S. aureus.
- Enzyme Inhibition : Structural analogs target kinases or hydrolases, though direct data for this compound remains limited.
Overview of Current Applications
Medicinal Chemistry
Materials Science
- Coordination Polymers : Self-assembled networks incorporating this ligand exhibit tunable optical or electronic properties.
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMZLNCMKCCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424504 | |
| Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957510-90-6 | |
| Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and pyrazole derivative.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound is primarily explored for its potential as a pharmaceutical agent. The pyrazole moiety is known for its biological activity, which can be exploited in drug design. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antipyretic properties. The specific chlorinated acetamide structure may enhance these effects or introduce new pharmacological activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, including 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
2. Agrochemical Applications
In agricultural science, this compound is being evaluated for its efficacy as a herbicide or pesticide. The compound's ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals.
Research Findings
Preliminary studies have shown that compounds with similar structures can inhibit the growth of certain weeds without adversely affecting crop yields. This selectivity is crucial for sustainable agriculture practices .
Data Tables
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogs
Key Observations :
- Hydrogen Bonding : The target compound likely forms R₂²(8) or R₂²(10) motifs, common in acetamide derivatives, which stabilize crystal lattices and influence solubility .
- Planarity vs. Twisting : Substituents on the pyrazole or aryl rings (e.g., dichlorophenyl) introduce torsional strain, affecting molecular conformation and packing .
Biological Activity
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, with the CAS number 957510-90-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
The chemical formula of this compound is C₇H₁₀ClN₃O. The compound features a chloro group and a pyrazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acetic anhydride in the presence of a chlorinating agent. This method ensures the introduction of the chloro group while maintaining the integrity of the pyrazole structure.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives related to pyrazole have shown efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Table 1: Anticancer Activity Comparison
The exact IC50 value for this compound remains to be determined (TBD), but related compounds have shown significant cytotoxic effects.
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity was assessed against multidrug-resistant strains of bacteria. Preliminary findings suggest that while some pyrazole derivatives exhibit antimicrobial properties, specific activity against Gram-negative pathogens was not observed (MIC > 64 µg/mL) for related compounds .
Table 2: Antimicrobial Activity Overview
Case Studies
A notable study explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications on the pyrazole ring significantly influenced both anticancer and antimicrobial activities. The incorporation of various substituents was shown to enhance selectivity and potency against specific cancer types and resistant bacterial strains.
Case Study: Structure-Activity Relationship
In a comparative analysis involving several derivatives:
- Compound X with a methoxy substitution exhibited enhanced anticancer activity compared to its unsubstituted counterpart.
- Compound Y , featuring a nitro group, demonstrated selective inhibition against resistant Staphylococcus aureus strains.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide?
The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is added as a base to neutralize HCl byproducts. The reaction is stirred at 0–5°C for 2–4 hours, followed by room-temperature stirring for 12–24 hours. The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substitution patterns and purity.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₁₀ClN₃O, MW 187.63 g/mol) .
- X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) for absolute configuration determination. Refinement includes hydrogen-bonding analysis and R-factor optimization .
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
- Solubility : High in polar aprotic solvents (e.g., DCM, DMF) but low in water.
- Melting point : ~160–165°C (varies with purity).
- Stability : Sensitive to prolonged exposure to light or moisture; store under argon at –20°C.
- pKa : Estimated ~8.5 (amide proton), influencing reactivity in aqueous conditions .
Advanced Research Questions
Q. What methodologies elucidate the compound's interactions with biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases).
- Crystallographic studies : Co-crystallize with target proteins to resolve binding sites (e.g., hydrogen bonds with active-site residues) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Test mixtures (e.g., DCM/hexane, acetone/water) via slow evaporation.
- Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal growth.
- SHELX refinement : Use SHELXL-2018 for high-resolution data (≤1.0 Å). Address twinning or disorder with TWIN/BASF commands .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 1,5-dimethyl vs. 1-ethyl substituents) to identify critical functional groups.
- Validation assays : Replicate experiments under standardized conditions (pH, temperature) using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Meta-analysis : Statistically evaluate datasets for outliers or batch effects .
Q. What computational approaches predict the compound's reactivity and stability?
- Density functional theory (DFT) : Calculate reaction pathways for nucleophilic substitution (e.g., chloroacetamide reactivity).
- Molecular dynamics (MD) : Simulate stability in biological membranes or solvent environments (e.g., GROMACS with CHARMM36 force field).
- QSPR models : Corrogate substituent effects (e.g., Hammett constants) with experimental logP or solubility data .
Q. How do substituent variations on the pyrazole ring influence synthetic outcomes?
- Steric effects : Bulkier substituents (e.g., 1,3,5-trimethyl) reduce reaction yields due to hindered nucleophilic attack.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase chloroacetamide reactivity.
- Design of experiments (DOE) : Use factorial designs to optimize molar ratios, solvents, and temperatures for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
